1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. It is classified as a substituted quinoline derivative, which is part of a larger family of heterocyclic compounds known for their diverse biological activities. The presence of chlorine and fluorine atoms in its structure enhances its potential as a pharmaceutical agent, particularly in targeting various biological pathways.
This compound can be sourced from various chemical suppliers and is often utilized in research settings focused on drug development. It falls under the category of heterocyclic compounds, specifically quinolines, which are known for their applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The molecular formula for 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is , and it has a molecular weight of approximately 201.62 g/mol.
The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be approached through several methods, with one common route involving the reaction of 2-chloro-5-fluoroquinoline with acetyl chloride or acetic anhydride in the presence of a base such as pyridine. This method typically involves the following steps:
The reaction can be monitored using thin-layer chromatography to assess the progress and purity of the compound formed .
The molecular structure of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone features a quinoline ring system with substituents at specific positions. The compound's structure can be represented as follows:
The presence of chlorine at position 2 and fluorine at position 5 contributes to its unique reactivity and biological properties.
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can participate in various chemical reactions typical of quinoline derivatives, including:
These reactions are crucial for developing new derivatives with enhanced biological activity or specificity .
The mechanism of action for compounds like 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone often involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes. For instance:
Research indicates that quinoline derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects .
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone has numerous applications in scientific research:
The ongoing research into quinoline derivatives continues to unveil potential therapeutic applications across multiple fields, including oncology and infectious disease treatment .
Quinoline’s medicinal journey originates in natural product isolation, with over 600 naturally occurring quinoline alkaloids identified. Early examples include bucharidine and foliosidine from Haplophyllum species, which demonstrated viral RNA polymerase inhibition and estrogenic activity [3]. The 19th-century isolation of quinine from cinchona bark marked a therapeutic watershed, providing an antimalarial prototype that spurred synthetic quinoline chemistry.
Modern eras witnessed systematic structural derivatization:
Table 1: Key Historical Quinoline-Based Therapeutics
Compound | Structural Features | Primary Therapeutic Use | Approval Era |
---|---|---|---|
Quinine | C6-methoxy, C9-hydroxy | Antimalarial | 1820 (Isolated) |
Chloroquine (E) | C7-chloro, C4-diethylamino chain | Antimalarial/Autoimmune | 1949 |
Nalidixic Acid | C1-ethyl, C3-carboxylic acid | Urinary Tract Infection | 1962 |
Ciprofloxacin | C6-fluoro, C7-piperazinyl, C3-carboxyl | Broad-spectrum Antibacterial | 1987 |
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone | C2-Cl, C5-F, C3-acetyl | Multitarget Pharmacophore | Research Compound |
Synthetic methodologies evolved in parallel:
Halogenation profoundly reshapes quinoline pharmacology. Chlorine and fluorine—present in 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone—exert distinct yet complementary effects:
Chlorine (C2 position):
Table 2: Impact of Halogen Substitution on Quinoline Properties
Halogen Position | Key Pharmacological Contributions | Exemplar Drugs |
---|---|---|
C2-Chlorine | Metabolic stabilization, lipophilicity ↑, steric hindrance | Clioquinol (G), 1-(2-Cl-5-F-quinolin-3-yl)ethanone |
C5/C6/C7-Fluorine | Enhanced target binding (H-bonding), bioavailability ↑, CNS penetration, electronic modulation | Ciprofloxacin, Tafenoquine |
C8-Bromine/Iodine | Directing group for C–H functionalization, radiolabeling potential, heavy atom effects | Iodoquinol (H), Ammosamide B (N) |
Fluorine (C5 position):
Halogen synergy is evident in 4-chloro-5-fluoroquinoline (CAS: 1229037-03-9), a commercial building block for antimalarial/anticancer hybrids [8]. The C5-fluorine directs electrophilic substitution to C6/C8, while C4-chlorine facilitates nucleophilic displacement—strategies exploitable in derivatizing the target acetylquinolone.
The 3-acetyl group transforms quinoline from a planar scaffold into a three-dimensional pharmacophore with enhanced reactivity and target engagement. In 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone, this moiety exhibits:
Tautomeric versatility and electronic effects:
Table 3: Spectral Signatures of 3-Acetyl-4-hydroxyquinolinones
Spectroscopic Method | Key Diagnostic Features | Functional Implications |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.72–2.79 (s, 3H, COCH₃); δ 17.04–17.16 (s, 1H, enol OH) | Confirms enol tautomer prevalence |
¹³C NMR | δ 205.7–206.9 (C=O, acetyl); δ 174.7–175.0 (C4=O); δ 105.7–106.0 (C3) | Electronic delocalization quantification |
IR (KBr) | ν 1654–1661 cm⁻¹ (C=O, acetyl); 1618–1623 cm⁻¹ (C=O, amide); 3072–3250 cm⁻¹ (O–H stretch) | Tautomeric equilibrium monitoring |
X-ray Crystallography | Intramolecular H-bond (O(3)–H(3O)⋯O(2): d = 1.82 Å); near-planar heavy atoms (Δ < 0.02 Å) | Solid-state conformation validation |
Synthetic handle for molecular diversification:
Pharmacophore hybridization vector:The acetyl group facilitates covalent linkage to complementary pharmacophores via:
This versatility positions 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone as a linchpin for constructing multitarget ligands—exemplified by 3-acetyl-4-hydroxyquinolinone linomide analogs investigated as immunomodulators and kinase inhibitors [3].
Table 4: Biologically Active Derivatives from 3-Acetylquinoline Precursors
Derivative Class | Synthetic Route | Biological Activities Reported | Key Structural Features |
---|---|---|---|
3-Acetyl-4-hydroxy-2-quinolone N-alkyl | Nucleophilic substitution | Antiviral (HCV replication ↓), Antitumor | C8-aryl, C1-alkyl |
Pyrazolo[3,4-b]quinolines | Condensation with hydrazines | Antiproliferative, PDE4 inhibition | Fused pyrazole at C3 |
Quinoline-isoxazole hybrids | Cyclization with NH₂OH·HCl | Anti-inflammatory, Antidiabetic | Isoxazole ring at acetyl carbon |
Styrylquinolines | Knoevenagel with benzaldehydes | HIV integrase inhibition, Antiparasitic | Conjugated linker to aryl |
Concluding Remarks
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone exemplifies rational quinoline engineering: halogenation optimizes pharmacokinetics and target engagement, while the 3-acetyl group enables structural diversification toward novel bioactive entities. Its synthesis—potentially via electrophilic cyclization of 2-alkynylanilines or remote C–H functionalization—represents a convergence of historical quinoline chemistry and contemporary C–H activation methodologies [6] [9]. Future directions include exploiting its tautomerism for pH-responsive prodrugs, its metal-chelating capacity for antiamyloid agents, and its electrophilic carbonyl for covalent inhibitor design. As quinoline-based drug discovery advances, this compound provides a multifaceted template for addressing unmet therapeutic needs through scaffold hybridization and property-directed optimization.
Table 5: Compound Summary: 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone
Property | Value / Descriptor |
---|---|
Systematic Name | 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone |
Molecular Formula | C₁₁H₇ClFNO |
CAS Registry Number | 118992846 (PubChem CID) |
Key Structural Features | C2-chlorine, C5-fluorine, C3-acetyl |
Primary Therapeutic Roles | Antibacterial precursor, Kinase inhibitor scaffold, Hybrid pharmacophore |
Spectral Identifiers (IR) | ν ~1661 cm⁻¹ (C=O), ~1622 cm⁻¹ (C=N), ~1606 cm⁻¹ (C=C) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: